molecular formula C15H9ClN2O3 B12893366 Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)- CAS No. 651021-81-7

Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-

Cat. No.: B12893366
CAS No.: 651021-81-7
M. Wt: 300.69 g/mol
InChI Key: GXADMDPUPUCNOS-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 5-position and a nitrophenyl group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydroxamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 5-(3-Chlorophenyl)-3-(4-aminophenyl)isoxazole.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-(4-aminophenyl)isoxazole: Similar structure but with an amino group instead of a nitro group.

    5-(3-Chlorophenyl)-3-(4-methylphenyl)isoxazole: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these groups in the isoxazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

651021-81-7

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9ClN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H

InChI Key

GXADMDPUPUCNOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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